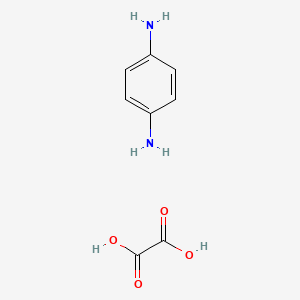
benzene-1,4-diamine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diamine;oxalic acid can be achieved through the reaction of benzene-1,4-diamine with oxalic acid in an appropriate solvent. One common method involves dissolving benzene-1,4-diamine in ethanol and then adding oxalic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling factors such as temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions
Benzene-1,4-diamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring of benzene-1,4-diamine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
科学研究应用
Benzene-1,4-diamine;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of benzene-1,4-diamine;oxalic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and other proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
Benzene-1,2-diamine: An isomer of benzene-1,4-diamine with similar chemical properties but different reactivity.
Oxalic acid dihydrate: A hydrated form of oxalic acid with similar acidic properties.
Phenazine derivatives: Compounds with a similar aromatic structure and potential biological activity.
Uniqueness
Benzene-1,4-diamine;oxalic acid is unique due to its specific combination of an aromatic amine and a dicarboxylic acid, resulting in distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
62654-17-5 |
|---|---|
分子式 |
C8H10N2O4 |
分子量 |
198.18 g/mol |
IUPAC 名称 |
benzene-1,4-diamine;oxalic acid |
InChI |
InChI=1S/C6H8N2.C2H2O4/c7-5-1-2-6(8)4-3-5;3-1(4)2(5)6/h1-4H,7-8H2;(H,3,4)(H,5,6) |
InChI 键 |
JBLFIYDHGYMNEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)N.C(=O)(C(=O)O)O |
相关CAS编号 |
106-50-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



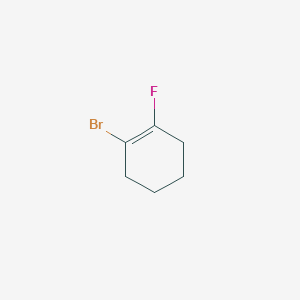
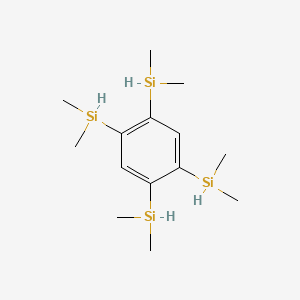

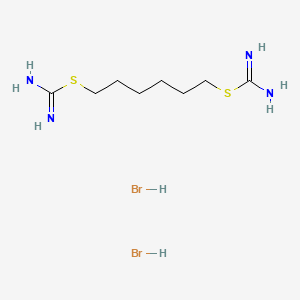

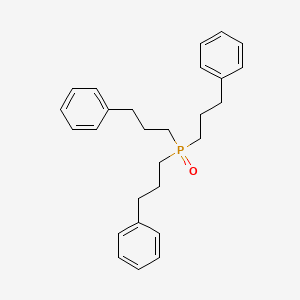

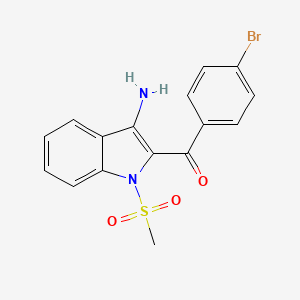


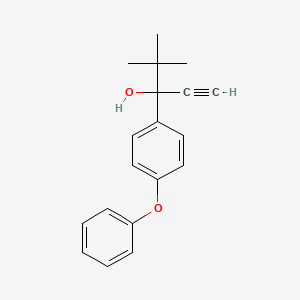
![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)

